![molecular formula C34H38O13 B1254449 Episilvestrol CAS No. 697235-39-5](/img/structure/B1254449.png)
Episilvestrol
Descripción general
Descripción
Synthesis Analysis
The total synthesis of episilvestrol has been accomplished through several innovative strategies, reflecting its complex molecular architecture. One approach described the oxidative rearrangement of a protected d-glucose derivative, leading to the formation of a 1,4-dioxane moiety, a key feature of this compound's structure. This synthesis route also involved a highly stereoselective Mitsunobu coupling and a photochemical [3+2]-cycloaddition, highlighting the challenges in constructing its intricate molecular framework (Adams et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound features an elaborate 1,4-dioxane ring coupled with a cyclopentabenzofuran core, a configuration that is pivotal for its biological activity. Its stereochemistry, especially the configuration at specific carbon centers, plays a critical role in its interaction with biological targets. Studies have shown that variations in these configurations can significantly affect this compound's cytotoxicity, underscoring the importance of precise structural elucidation (Chambers et al., 2012).
Chemical Reactions and Properties
This compound acts as a potent inhibitor of protein synthesis by selectively binding to eukaryotic initiation factors eIF4AI/II, demonstrating a remarkable selectivity profile. This selective interaction disrupts the normal function of these proteins, leading to the inhibition of cancer cell growth and proliferation. The synthesis of biotinylated this compound has further allowed for the detailed study of its binding properties, confirming its specific target within the cell (Chambers et al., 2013).
Physical Properties Analysis
While detailed reports on the physical properties of this compound are limited, its solubility, stability, and membrane permeability are critical for its pharmacokinetic profile. Research efforts have been directed towards modifying the this compound molecule to improve these properties, ensuring more efficient drug delivery and bioavailability in potential therapeutic applications.
Chemical Properties Analysis
This compound and its analogues exhibit potent cytotoxic activities against a range of cancer cell lines, with the biological activity largely attributed to its unique chemical structure. Modifications of the this compound scaffold, aiming to simplify the molecule while retaining or enhancing its biological activity, have led to the development of analogues with promising cytotoxic profiles. These efforts not only provide insights into the structure-activity relationship of this compound but also contribute to the development of new anticancer agents (Hawkins et al., 2014).
Aplicaciones Científicas De Investigación
Propiedades Antitumorales
Episilvestrol ha sido identificado como un potente agente con capacidades antitumorales. Pertenece a una clase de productos naturales conocidos como flavaglinas, que han sido estudiados por su potencial en la terapia contra el cáncer. This compound exhibe citotoxicidad contra varias líneas celulares de cáncer humano, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos medicamentos contra el cáncer .
Actividad Antiviral
Estudios recientes han destacado el potencial de las flavaglinas como this compound en el tratamiento de infecciones virales. Estos compuestos han mostrado promesa como agentes antivirales, particularmente contra los virus de ARN. Esto abre posibilidades para que this compound se use en el desarrollo de tratamientos para enfermedades causadas por estos virus .
Inhibición de la Iniciación de la Traducción
This compound interfiere con el proceso de iniciación de la traducción, un paso crítico en la síntesis de proteínas. Al inhibir el ensamblaje de eIF4A / ARNm con eIF4F, interrumpe la producción de proteínas necesarias para la supervivencia de las células cancerosas. Este mecanismo de acción se está explorando para aplicaciones terapéuticas en varias malignidades .
Superar la Resistencia a los Medicamentos
Uno de los desafíos en el tratamiento del cáncer es el desarrollo de resistencia a los medicamentos. This compound ha sido estudiado en el contexto de células de leucemia linfoblástica aguda (LLA) que han desarrollado resistencia debido a la sobreexpresión de ABCB1 / P-glicoproteína. Comprender cómo this compound puede superar esta resistencia es crucial para mejorar los resultados del tratamiento .
Farmacocinética y Biodisponibilidad
La biodisponibilidad y la disposición sistémica de this compound son factores críticos en su desarrollo como agente terapéutico. Los estudios han demostrado que si bien es altamente biodisponible cuando se administra por vía intraperitoneal, su biodisponibilidad oral es significativamente menor. Esta investigación es esencial para optimizar los métodos de administración de tratamientos basados en this compound .
Papel en la Síntesis de Proteínas
El impacto de this compound en la síntesis de proteínas lo convierte en una herramienta valiosa para estudiar el proceso de traducción. Al dirigirse a componentes específicos del complejo de iniciación de la traducción, los investigadores pueden obtener información sobre la regulación de la síntesis de proteínas y sus implicaciones en enfermedades como el cáncer .
Mecanismo De Acción
Target of Action
Episilvestrol primarily targets the eukaryotic initiation factor 4A (eIF4A) . eIF4A is a crucial component of the eIF4F complex involved in the initiation of protein synthesis. By modulating the initiation of translation through eIF4A, this compound can inhibit protein synthesis .
Mode of Action
This compound interacts with its target, eIF4A, to inhibit the initiation of protein translation . This interaction disrupts the assembly of the eIF4F complex, thereby blocking the translation process. As a result, the synthesis of proteins, including those essential for cell survival and proliferation, is significantly reduced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the initiation of translation, this compound disrupts this pathway, leading to a decrease in the production of proteins. This can have downstream effects on various cellular processes that rely on these proteins, including cell growth and division .
Pharmacokinetics
This compound’s pharmacokinetics reveal that it has a relatively low oral bioavailability . This is due to the fact that this compound is a substrate of P-glycoprotein (Pgp), a multidrug resistance transporter . Pgp can efflux this compound out of cells, reducing its bioavailability. When administered intraperitoneally, this compound is approximately 100% bioavailable systemically .
Result of Action
The inhibition of protein synthesis by this compound leads to significant cytotoxic effects in cancer cells . It induces alterations in apoptosis and cell cycle-related genes, blocking the cell cycle at the G2/M phase . This results in the death of cancer cells and a reduction in tumor growth .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of multidrug resistance transporters like Pgp . Overexpression of Pgp can lead to resistance against this compound, as Pgp can efflux the drug out of cells, reducing its intracellular concentration and thereby its efficacy . Therefore, the cellular environment plays a crucial role in determining the action, efficacy, and stability of this compound .
Safety and Hazards
Propiedades
IUPAC Name |
methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38O13/c1-40-20-12-10-19(11-13-20)34-27(18-8-6-5-7-9-18)26(30(38)42-3)29(37)33(34,39)28-23(41-2)14-21(15-24(28)47-34)45-32-31(43-4)44-17-25(46-32)22(36)16-35/h5-15,22,25-27,29,31-32,35-37,39H,16-17H2,1-4H3/t22-,25+,26+,27+,29+,31+,32+,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKXFVCXBFGBCD-JRPGFILLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(CO1)C(CO)O)OC2=CC3=C(C(=C2)OC)C4(C(C(C(C4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](O[C@H](CO1)[C@H](CO)O)OC2=CC3=C(C(=C2)OC)[C@@]4([C@@H]([C@@H]([C@H]([C@@]4(O3)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466766 | |
Record name | Episilvestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
697235-39-5 | |
Record name | Episilvestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697235-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Episilvestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.